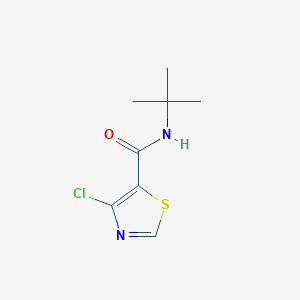

n-(Tert-butyl)-4-chlorothiazole-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C8H11ClN2OS |

|---|---|

Molekulargewicht |

218.70 g/mol |

IUPAC-Name |

N-tert-butyl-4-chloro-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)5-6(9)10-4-13-5/h4H,1-3H3,(H,11,12) |

InChI-Schlüssel |

WZCJMLAHLWYGEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=C(N=CS1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . Another method utilizes tert-butyl nitrite (TBN) as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .

Industrial Production Methods

Industrial production of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalysts like Cu(OTf)2 and solvent-free conditions can be advantageous for industrial applications due to their simplicity and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

Thiazole Derivatives

- Tert-butyl (2-amino-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (): Substituted with a nitrobenzoyl group at position 5 and a carbamate-protected amine at position 2.

- N-(4-Amino-5-(2-nitrobenzoyl)thiazol-2-yl)piperidine-4-carboxamide (): Contains a piperidine-carboxamide side chain, which may improve solubility and target affinity. The absence of a tert-butyl group reduces steric bulk but may decrease metabolic stability .

Isoxazole Analogues

- N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (): Replaces the thiazole ring with an isoxazole (oxygen instead of sulfur). The oxygen in isoxazole reduces aromaticity compared to thiazole, affecting binding kinetics .

Imidazole Derivatives

- 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (): An imidazole carboxamide with a triazeno group. Unlike the target compound, DIC undergoes N-demethylation via liver microsomes, leading to metabolic activation. The tert-butyl group in the target compound likely blocks this pathway, improving pharmacokinetics .

Data Table: Key Properties of Comparable Compounds

Biologische Aktivität

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a compound within the thiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of n-(Tert-butyl)-4-chlorothiazole-5-carboxamide typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with tert-butyl amine. The resulting compound features a thiazole ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to n-(Tert-butyl)-4-chlorothiazole-5-carboxamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Aminothiazole Derivative | K562 (Leukemia) | 0.06 | DHFR Inhibition |

| Thiazolidinone Derivative | HepG2 (Liver) | 0.1 | Induction of Apoptosis |

| N-(Fluorophenyl) Thiazole | MCF7 (Breast) | 0.25 | Cell Cycle Arrest |

The compound's mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to disrupted folate metabolism essential for DNA synthesis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has demonstrated activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibiotics .

The biological activity of n-(Tert-butyl)-4-chlorothiazole-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Regulation : It induces cell cycle arrest in specific phases, preventing cancer cells from dividing.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, further contributing to its anticancer effects.

Case Studies

A notable study explored the effects of thiazole derivatives on human cancer cell lines. The findings indicated that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as therapeutic agents:

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of N-(tert-butyl)-4-chlorothiazole-5-carboxamide?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR spectroscopy (1H/13C) to confirm structural integrity. For crystallinity evaluation, X-ray crystallography (as demonstrated in thiazole derivatives ) can resolve bond angles and stereochemistry. Cross-validate spectral data with computational tools (e.g., PubChem or CAS Common Chemistry entries) to address discrepancies .

Q. How can researchers safely handle and store N-(tert-butyl)-4-chlorothiazole-5-carboxamide in laboratory settings?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use fume hoods and PPE (gloves, goggles) during handling, as recommended for structurally similar carbamates . Avoid exposure to strong acids/bases, which may degrade the tert-butyl or carboxamide groups .

Q. What synthetic routes are reported for N-(tert-butyl)-4-chlorothiazole-5-carboxamide analogs?

- Methodological Answer : Common strategies include:

- Thiazole ring formation : Condensation of tert-butyl isocyanide with chlorinated thioamides.

- Carboxamide coupling : Use of EDCI/HOBt-mediated amidation between 4-chlorothiazole-5-carboxylic acid and tert-butylamine .

- Post-functionalization : Halogenation (e.g., Cl/Br substitution) at the 4-position using NCS or NBS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for N-(tert-butyl)-4-chlorothiazole-5-carboxamide?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions. Compare results with literature using QSAR models to predict reactivity of the chlorothiazole moiety. Address variability by testing batch-to-batch purity via LC-MS and ensuring consistent storage conditions .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound in anticancer studies?

- Methodological Answer :

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 values.

- Control groups : Include positive controls (e.g., doxorubicin) and vehicle-only treatments.

- Mechanistic studies : Use RNA-seq or Western blotting to probe pathways like apoptosis (e.g., caspase-3 activation) or kinase inhibition, as seen in related thiazole-2-amines .

Q. How can the stability of N-(tert-butyl)-4-chlorothiazole-5-carboxamide be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25°C–60°C) for 1–4 weeks.

- Monitor degradation : Use UPLC-MS to detect breakdown products (e.g., tert-butyl alcohol or chlorothiazole fragments).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. What strategies mitigate challenges in scaling up the synthesis of N-(tert-butyl)-4-chlorothiazole-5-carboxamide?

- Methodological Answer :

- Optimize solvent systems : Replace THF with safer alternatives like EtOAc for large-scale reactions.

- Catalyst screening : Test Pd/C or Ni catalysts for halogenation steps to improve yield .

- Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.